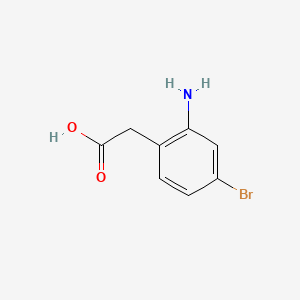

(2-Amino-4-bromophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Amino-4-bromophenyl)acetic acid” is a compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a yellow to brown solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis

The molecular structure of “(2-Amino-4-bromophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) .Chemical Reactions Analysis

Amines, such as “(2-Amino-4-bromophenyl)acetic acid”, can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis

“(2-Amino-4-bromophenyl)acetic acid” is a yellow to brown solid . The exact physical properties such as density, boiling point, and melting point are not specified .Applications De Recherche Scientifique

- Anti-inflammatory Agents : (2-Amino-4-bromophenyl)acetic acid exhibits anti-inflammatory properties, making it a potential candidate for drug development .

- Growth Inhibition : It has been studied as a growth inhibitory substance, affecting the transmembrane potential difference in tobacco protoplasts .

- Solid-Phase Synthesis : It plays a role in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .

- Indole Derivatives : (2-Amino-4-bromophenyl)acetic acid is part of the indole family. Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to this compound, understanding indole derivatives sheds light on its biological potential .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Plant Biology and Hormones

Cytotoxicity Studies

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-4-bromophenyl)acetic acid may also interact with various biological targets.

Mode of Action

(2-Amino-4-bromophenyl)acetic acid is a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as growth and development.

Biochemical Pathways

It’s known that plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that the compound may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

It’s known that the compound has a growth inhibitory effect and causes a depolarization effect on the transmembrane potential difference . This suggests that the compound may influence cellular processes such as growth and development.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-amino-4-bromophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLGJOJCDAVQDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)